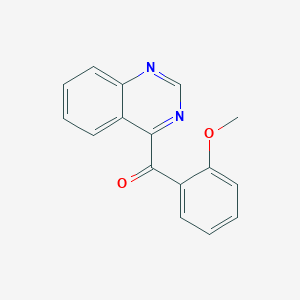
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine is a complex organic compound that combines the structural features of aziridine, phenyl, phosphoryl, and adamantane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine typically involves the coupling of aziridine with adamantane derivatives. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various amine products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various amine derivatives, phosphoryl compounds, and substituted adamantane derivatives. These products can have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes and pathways . The phosphoryl group can also participate in phosphorylation reactions, further modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aziridine derivatives, such as N-alkyl aziridines and N-aryl aziridines, as well as adamantane derivatives like adamantylamines and adamantylphosphoryl compounds .
Uniqueness
N-(Aziridin-1-YL-phenyl-phosphoryl)adamantan-1-amine is unique due to its combination of aziridine, phenyl, phosphoryl, and adamantane groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
56252-39-2 |
|---|---|
Molekularformel |
C18H25N2OP |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[aziridin-1-yl(phenyl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C18H25N2OP/c21-22(20-6-7-20,17-4-2-1-3-5-17)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h1-5,14-16H,6-13H2,(H,19,21) |
InChI-Schlüssel |
MARDHLWQLBIPSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=O)(C2=CC=CC=C2)NC34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


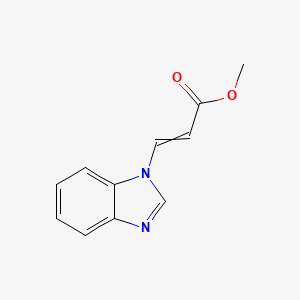
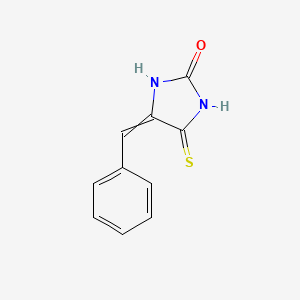
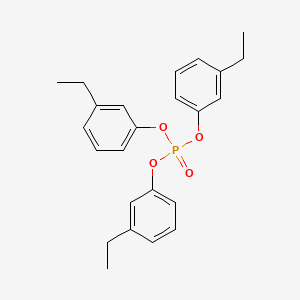
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
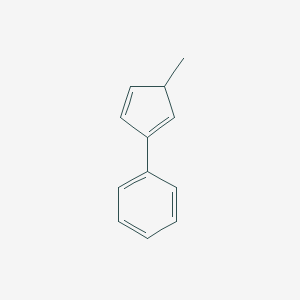
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
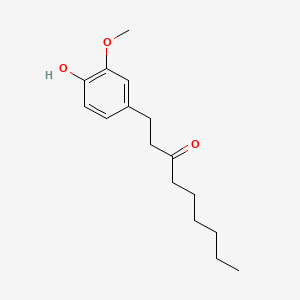
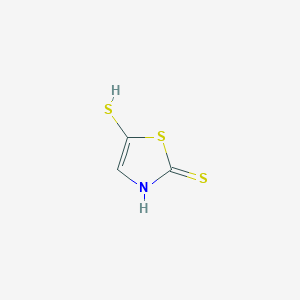

![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)

